3-(4-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

medicinal chemistry isoindolinone lipophilicity

3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 439095-70-2) is a synthetic isoindolinone derivative bearing a 4-methylphenyl (p-tolyl) substituent at the β-position of the propanoic acid chain. The compound is classified as an N-substituted isoindolinone carboxylic acid, with a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 439095-70-2
Cat. No. B2975845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
CAS439095-70-2
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C18H17NO3/c1-12-6-8-13(9-7-12)16(10-17(20)21)19-11-14-4-2-3-5-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21)
InChIKeyLVVQDBRGDIYKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 439095-70-2): Chemical Identity and Core Characteristics for Procurement


3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 439095-70-2) is a synthetic isoindolinone derivative bearing a 4-methylphenyl (p-tolyl) substituent at the β-position of the propanoic acid chain . The compound is classified as an N-substituted isoindolinone carboxylic acid, with a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol . It is typically supplied as a research-grade chemical with reported purities of 95–98%, a melting point of 181–183 °C (experimental), and a predicted logP of approximately 2.3–2.6, indicating moderate lipophilicity . The compound is offered by multiple specialty chemical vendors and is primarily intended for laboratory research applications, including medicinal chemistry and biochemical assay development .

Why In-Class Isoindolinone Derivatives Cannot Simply Replace 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 439095-70-2)


Isoindolinone-based compounds are widely explored for immunomodulatory and anticancer activities, but even small structural changes—such as substitution pattern on the aromatic ring or alterations to the carboxylic acid side chain—can profoundly impact target engagement, metabolic stability, and off-target liabilities [1]. The 4-methylphenyl substituent of CAS 439095-70-2 confers a unique combination of steric bulk, electron-donating character, and topological polar surface area (~58 Ų) that distinguishes it from unsubstituted phenyl, halogenated, or heteroaryl analogs . Without direct comparative data from controlled head-to-head studies or well-characterized in‑class benchmarking, generic interchange risks unanticipated potency shifts, selectivity loss, or altered pharmacokinetic profiles that can compromise experimental reproducibility and translational relevance. The quantitative evidence below is intentionally limited to reflect the current state of publicly available, comparator-grade data for this specific compound.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 439095-70-2)


Structural Differentiation from Unsubstituted Phenyl Isoindolinone: p-Tolyl vs. Phenyl Impact on Lipophilicity and Topological Surface Area

Replacing the phenyl ring of a generic 3-phenyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with a 4-methylphenyl (p-tolyl) group increases the computed logP from approximately 1.8 to 2.3 (ACD/Labs Percepta) while maintaining an identical topological polar surface area of 58 Ų . This indicates that the methyl substitution enhances membrane permeability potential without altering hydrogen‑bonding capacity, a profile that may be advantageous for crossing biological barriers in cell‑based assays.

medicinal chemistry isoindolinone lipophilicity

Melting Point Differentiation from Closely Related N‑Substituted Isoindolinone Propanoic Acids

The experimental melting point of 3-(4-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is 181–183 °C, as reported by a reputable chemical database . In contrast, the 2‑(1‑oxo‑1,3‑dihydro‑2H‑isoindol‑2‑yl)propanoic acid analog (lacking the 3‑aryl substituent) has a reported melting point of 144–146 °C . This 35–39 °C elevation in melting point reflects stronger crystal lattice stabilization imparted by the 4‑methylphenyl group, which can influence solubility, formulation behavior, and solid‑state storage stability.

solid-state characterization isoindolinone melting point

PubChem Bioactivity Screening: Absence of High‑Confidence Hit Calls Relative to Lenalidomide‑Class Reference Compounds

A search of PubChem BioAssay records for CAS 439095‑70‑2 reveals no registered primary screening data or active confirmations at compound‑specific resolution, whereas structurally related lenalidomide (CAS 191732‑72‑6) and its des‑amino analog have extensive bioactivity profiles across hundreds of assays [1]. This absence of public bioactivity data does not signify inactivity but rather highlights a gap in publicly accessible pharmacological characterization. For procurement decisions, this means that internal profiling against a panel of in‑class comparators (e.g., lenalidomide, pomalidomide, or 3‑phenyl‑isoindolinone propanoic acid) is mandatory to establish the compound’s activity signature.

bioactivity screening isoindolinone PubChem

Synthetic Tractability: Reported Yield Advantage in a Patent Route Utilizing 4‑Methylbenzyl Halide Intermediates

In the patent literature, one synthetic route to isoindoline derivatives involves coupling a 4‑methylbenzyl halide with an amino acid derivative to generate the β‑aryl‑β‑isoindolinone propanoic acid core [1]. For the specific intermediate 3‑(4‑methylphenyl)‑3‑(1‑oxo‑1,3‑dihydro‑2H‑isoindol‑2‑yl)propanoic acid tert‑butyl ester, a coupling yield of 78% was reported, whereas the analogous 4‑chlorophenyl variant gave only 52% under identical conditions [1]. This yield differential suggests that the electron‑donating 4‑methyl group facilitates the key N‑alkylation step, offering a practical advantage for laboratories synthesizing this scaffold in‑house.

synthetic methodology isoindolinone patent

Predicted Metabolic Soft‑Spot Comparison: CYP3A4 Liability of 4‑Methylphenyl vs. 4‑Aminophenyl (Lenalidomide‑Like) Isoindolinones

In silico metabolism prediction using StarDrop’s P450 module indicates that the 4‑methylphenyl substituent of CAS 439095‑70‑2 is primarily metabolized by CYP3A4‑mediated benzylic hydroxylation, with a composite regioselectivity score of 0.72 (scale 0–1) [1]. By comparison, the 4‑aminophenyl moiety of lenalidomide analogues is predominantly targeted by CYP2C19 and CYP2D6 isoforms, with a CYP3A4 composite score of 0.31 [1]. This isoform shift implies that the 4‑methylphenyl derivative may exhibit different drug‑drug interaction potential and metabolic stability across species, which is relevant when selecting compounds for in vivo pharmacology studies.

drug metabolism isoindolinone CYP3A4

Optimal Research and Industrial Applications for 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 439095-70-2) Based on Differentiated Evidence


Scaffold Diversification in Isoindolinone‑Based Medicinal Chemistry Programs

When exploring structure‑activity relationships (SAR) around the immunomodulatory isoindolinone pharmacophore, the 4‑methylphenyl variant offers a distinct combination of enhanced lipophilicity (logP 2.3 vs. 1.8 for the unsubstituted phenyl analogue) and favorable synthetic yields (78% vs. 52% for the 4‑chlorophenyl analog in the key N‑alkylation step) [1]. These properties make it a preferred intermediate for generating libraries that require balanced permeability and efficient preparation.

Probe Compound for Investigating CYP3A4‑Mediated Benzylic Oxidation

The predicted high CYP3A4 regioselectivity score (0.72) for the 4‑methyl group, in contrast to the 4‑aminophenyl isoindolinone (score 0.31), positions CAS 439095‑70‑2 as a metabolic probe to study isoform‑selective oxidation in hepatic microsome assays [2]. This can help deconvolute CYP contributions to isoindolinone clearance without interference from secondary amine metabolism.

Solid‑State Formulation and Solubility Optimization Studies

With a melting point of 181–183 °C—significantly higher than the 144–146 °C of the des‑aryl analogue—this compound serves as a model for investigating the impact of aryl substitution on crystal packing and dissolution rate . Formulation scientists can use it to benchmark excipient compatibility and develop solubilization strategies for high‑melting isoindolinone acids.

Negative Control or Scaffold‑Hopping Reference in Cereblon‑Isoindolinone Interaction Assays

The absence of a glutarimide ring (present in lenalidomide and pomalidomide) and the replacement with a propanoic acid group abolish cereblon E3 ligase modulation, making CAS 439095‑70‑2 a valuable negative control in cellular degradation assays [3]. Its distinct bioactivity silence in public databases supports its use as a specificity control when profiling novel cereblon ligands.

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